molecular formula C10H12N4O3 B1670492 Didanosine CAS No. 69655-05-6

Didanosine

Cat. No. B1670492
CAS RN: 69655-05-6
M. Wt: 236.23 g/mol
InChI Key: BXZVVICBKDXVGW-NKWVEPMBSA-N
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Description

Didanosine is an antiviral nucleoside analog and an inhibitor of reverse transcriptase. It undergoes cellular amination and phosphorylation to its active triphosphate form, 2',3'-dideoxyadenosine 5'-triphosphate (ddATP; ). Didanosine inhibits human T cell leukemia virus type 1 (HTLV-1) reverse transcriptase activity (IC50 = 30 nM). It inhibits the replication of HIV-1 clinical isolates containing various mutations in the gene encoding reverse transcriptase, pol, in isolated human peripheral blood mononuclear cells (PBMCs;  IC50s = 0.3-11.1 μM). Didanosine inhibits proliferation and differentiation of primary human skeletal muscle cells (IC50s = 1 and 0.1 mM, respectively), as well as decreases the activities of mitochondrial complex IV, also known as cytochrome c oxidase, and mitochondrial complex II, also known as succinate dehydrogenase, in the same cells when used at a concentration of 1 mM. In vivo, didanosine protects mice from HIV infection (EC50 = 13.7 mg/kg). Formulations containing didanosine have been used in the treatment of HIV-1 infections.

Scientific research applications

Antiviral Activity and Pharmacokinetics

Didanosine, a dideoxynucleoside analogue, undergoes intracellular conversion to its active triphosphate metabolite. This metabolite inhibits viral reverse transcriptase and terminates proviral DNA, providing virustatic inhibition of actively replicating HIV at clinically relevant concentrations. It shows beneficial effects on surrogate markers of HIV infection and improves clinical manifestations of HIV, with significant survival rates noted in patients with AIDS and AIDS-related complex (ARC) (Faulds & Brogden, 1992).

Sustained Release Formulations

Didanosine has been incorporated into directly compressed monolithic matrices using methacrylic resin and ethylcellulose, both water-insoluble and pH-independent polymers. These formulations allow for modulation of didanosine release, offering possibilities for sustained release formulations (Sánchez-Lafuente et al., 2002).

Liposomal Formulation for Improved Bioavailability

A liposomal formulation of a glycerolipidic prodrug of didanosine has been developed to improve its bioavailability. This formulation aims to enhance membrane absorption and reduce hepatic first pass metabolism, potentially improving the drug's therapeutic efficacy (Lalanne et al., 2007).

Electrochemical Biosensors for Detection

Electrochemical biosensors using modified pencil graphite electrodes have been developed for the determination of didanosine in pharmaceutical samples. This advancement aids in the accurate and sensitive detection of the drug, crucial for monitoring its levels in biological samples (Karimi-Maleh et al., 2018).

Pediatric Treatment

Didanosine has been studied for its efficacy in pediatric treatment. A randomized study compared two dosages in children with HIV who were resistant or intolerant to zidovudine. This study contributed to understanding the optimal dosing and efficacy of didanosine in pediatric HIV treatment (Blanche et al., 1993).

Biopharmaceutics and Oral Bioavailability

Research has focused on the biopharmaceutics of didanosine, especially in its formulation as enteric-coated capsules, to protect against gastric acid-induced hydrolysis and improve bioavailability. This research is crucial in developing effective oral formulations of didanosine (Knupp et al., 1993).

Spray-Dried Particles for Enhanced Bioavailability

Spray-dried polymeric particles have been explored to encapsulate didanosine,aiming to increase its oral bioavailability. This method addresses the rapid gastric degradation of didanosine, resulting in a significant enhancement of bioavailability compared to an aqueous solution of the drug (Seremeta et al., 2014).

Pharmacokinetics in Healthy Subjects

A study on the population pharmacokinetics of didanosine in healthy volunteers provided insights into the drug's absorption, distribution, and elimination processes. This information is vital for optimizing dosing regimens and understanding individual variability in drug response (Velasque et al., 2007).

Clinical Use in HIV Infection

Didanosine is recognized for its clinical efficacy in treating HIV-1 infection. It has been used effectively in various patient populations, including those who are resistant or intolerant to other antiretroviral drugs. This research underscores the importance of didanosine in HIV treatment protocols (Kahn, 1996).

Role in Combination Therapies

The application of didanosine in combination therapies for HIV-1 infection, particularly its use with lamivudine or emtricitabine and efavirenz or nevirapine, has been studied. These combination regimens have shown safety and efficacy in treatment-naive and experienced patients (Moreno et al., 2007).

properties

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BXZVVICBKDXVGW-NKWVEPMBSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O
Source PubChem
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Molecular Formula

C10H12N4O3
Record name 2',3'-DIDEOXYINOSINE
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DSSTOX Substance ID

DTXSID6022927
Record name Didanosine
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Molecular Weight

236.23 g/mol
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Physical Description

2',3'-dideoxyinosine appears as fluffy white solid or powder. Condenses at 347 °F and darkens at approximately 572 °F. Odorless. (NTP, 1992), Solid
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Aqueous solubility at pH 6 and 25 °C is approx 27.3 mg/ml, Solubility at 23 °C (mg/ml): acetone, <1; acetonitrile, <1; t-butanol, <1; chloroform, <1; dimethylacetamide, 45; DMSO, 200; ethanol, 1; ethyl acetate,1; hexane,1; methanol, 6; methylene chloride, <1; 1- and 2-propanol, <1; propylene glycol, 8., 6.58e+00 g/L, H2O 20 (mg/mL), 0.1 N KH2PO4 (pH4) 19 (mg/mL), 0.1 N KH2PO4 (pH9) 23 (mg/mL), MeOH 5 (mg/mL), EtOH 2.5 (mg/mL), DMSO 43 (mg/mL), CHCl3 insoluble (mg/mL)
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Vapor Pressure

6.6 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

Didanosine (ddI) is metabolized intracellularly by a series of cellular enzymes to its active moiety, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme competitively by competing with natural dATP. It also acts as a chain terminator by its incorporation into viral DNA as the lack of a 3'-OH group in the incorporated nucleoside analogue prevents the formation of the 5' to 3' phosphodiester linkage essential for DNA chain elongation, and therefore, the viral DNA growth is terminated., The complete mechanism(s) of antiviral activity of didanosine has not been fully elucidated. Following conversion to a pharmacologically active metabolite, didanosine apparently inhibits replication of retroviruses, including human immunodeficiency virus, by interfering with viral RNA directed DNA polymerase (reverse transcriptase). The drug, there exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. Like other nucleoside reverse transcriptase inhibitors (eg, abacavir, lamivudine, stavudine, zalcitabine, zidovudine) and other nucleoside antiviral agents (eg, acyclovir, ganciclovir, ribavirin), the antiviral activity of didanosine appears to depend on intracellular conversion of the drug to a 5'-triphosphate metabolite; thus, dideoxyadenosine-5'-triphosphate and not unchanged didanosine appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside analog antiviral agents and in the enzymatic pathways involved., Dideoxyadenosine-5'-triphosphate can bind to inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma-polymerases, in vitro. However, dideoxyadenosine-5'-triphosphate and other dideoxynucleoside triphosphate appear to have much greater affinity for viral RNA directed DNA polymerase than for mammalian DNA polymerases, particularly mammalian DNA alpha-polymerase, a DNA enzyme essential for cell division and cellular DNA repair. This differential sensitivity of mammalian and viral DNA polymerases to dideoxynucleotide triphosphates may account, in part, for some of the antiviral selectivity of these drugs in cells that can phosphorylate them. However, inhibition of beta- and gamma-polymerases by these drugs may account to some extent, for the toxic effects associated with didanosine and other dideoxynucelosides in humans.
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Product Name

Didanosine

Color/Form

White solid, White, nonhygroscopic, crystalline powder

CAS RN

69655-05-6
Record name 2',3'-DIDEOXYINOSINE
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Melting Point

347 °F (decomposes) (NTP, 1992), 160-163 °C, 160 - 163 °C
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didanosine
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Didanosine
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Didanosine
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Didanosine
Reactant of Route 5
Didanosine
Reactant of Route 6
Didanosine

Citations

For This Compound
43,200
Citations
MJ Shelton, AM O'Donnell… - Annals of …, 1992 - journals.sagepub.com
… Didanosine has been approved for the treatment of HIV infection in patients who are unable to tolerate ZDV because of adverse effects (eg, anemia and neutropenia) or who experience …
Number of citations: 67 journals.sagepub.com
C McLaren, R Datema, CA Knupp… - Antiviral Chemistry …, 1991 - journals.sagepub.com
The evaluation and development of didanosine as a therapy … Whereas the antiviral activity of didanosine is achieved in cell … a low potential for didanosine-induced haematological …
Number of citations: 24 journals.sagepub.com
MN Nassar, T Chen, MJ Reff, SN Agharkar - Analytical profiles of drug …, 1993 - Elsevier
… didanosine, uncorrected for activity coefficients, was obtained by titration of a 0.01 M solution of didanosine … The apparent pKa of didanosine was found to be 9.12 * 0.02 (* SD, n =2) (7). …
Number of citations: 17 www.sciencedirect.com
CM Perry, S Noble - Drugs, 1999 - Springer
… trials, triple therapy with didanosine, zidovudine and … didanosine-containing triple regimens than with dual therapy or monotherapy in comparative trials. Triple therapy with didanosine, …
Number of citations: 96 link.springer.com
D Maitland, G Moyle, J Hand, S Mandalia, M Boffito… - Aids, 2005 - journals.lww.com
Objective: To compare the safety and efficacy of two once-daily antiretroviral regimens containing lamivudine (3TC) or tenofovir disoproxil fumarate (TDF), each administered with …
Number of citations: 105 journals.lww.com
RT D'Aquila, MD Hughes, VA Johnson… - Annals of internal …, 1996 - acpjournals.org
… simultaneous combination therapy with zidovudine and didanosine. In addition to receiving zidovudine, 263 patients (66%) had previously received didanosine or zalcitabine as either a …
Number of citations: 413 www.acpjournals.org
D Faulds, RN Brogden - Drugs, 1992 - Springer
… didanosine and various other antiviral agents including zidovudine and riba-virin. Cross-resistance to didanosine … HIV sensitivity has been reported after prolonged didanosine therapy. …
Number of citations: 162 link.springer.com
MJ Kozal, K Kroodsma, MA Winters… - Annals of internal …, 1994 - acpjournals.org
… were switched from zidovudine to didanosine therapy, more than one half developed the didanosine resistance mutation at codon 74 by 24 weeks of didanosine therapy. Patients who …
Number of citations: 100 www.acpjournals.org
DA Cooper - Journal of the International Association of …, 2002 - journals.sagepub.com
Didanosine (ddI) has been a cornerstone of HIV management since it was made available in October 1991. Didanosine … Didanosine is now used extensively as an integral component …
Number of citations: 41 journals.sagepub.com
JSG Montaner, P Reiss, D Cooper, S Vella, M Harris… - Jama, 1998 - jamanetwork.com
… of various combinations of nevirapine, didanosine, and zidovudine.Design.—… didanosine placebo), zidovudine plus didanosine (plus nevirapine placebo), or zidovudine plus didanosine …
Number of citations: 997 jamanetwork.com

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